5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound known for its potential pharmacological applications. It belongs to the class of imidazo[4,5-c]pyridines, which are characterized by a bicyclic structure that includes both a pyridine and an imidazole ring. This compound is often utilized in research settings due to its unique structural properties and biological activities.
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is classified as a heterocyclic organic compound. The compound is typically synthesized in laboratory settings and is available from various chemical suppliers such as Sigma-Aldrich and AChemBlock, indicating its relevance in scientific research and pharmaceutical development . Its molecular formula is C7H13Cl2N3, with a molecular weight of 210.1 g/mol .
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be achieved through various methods. A common synthetic route involves the reaction of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic conditions. For example, treatment with formaldehyde or a formaldehyde equivalent in the presence of strong acids leads to the formation of the imidazo[4,5-c]pyridine core structure.
The synthesis typically requires controlled conditions such as temperature regulation and solvent choice. Reactions are often performed in non-aqueous solvents like acetonitrile or tetrahydrofuran at temperatures ranging from -10°C to reflux conditions to optimize yield and purity . Additionally, the use of coupling agents like dicyclohexylcarbodiimide may be employed to facilitate the formation of desired derivatives.
The molecular structure of 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride features a bicyclic arrangement consisting of a saturated tetrahydro-pyridine fused to an imidazole ring. The presence of a methyl group at the 5-position contributes to its unique properties.
The compound's structural representation can be denoted using its SMILES notation: CN1CC2=C(CC1)N=CN2.Cl[H].Cl[H]
, indicating the arrangement of atoms and functional groups within the molecule .
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can undergo various chemical reactions typical for heterocycles. These may include electrophilic substitutions and nucleophilic attacks due to the presence of reactive nitrogen atoms within the rings.
For instance, reactions involving acylation or alkylation can modify the nitrogen atoms' positions or introduce new functional groups into the structure. Hydrolysis reactions could also lead to the formation of different derivatives depending on reaction conditions such as pH and temperature.
The mechanism of action for compounds like 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride often involves interaction with biological targets such as enzymes or receptors. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions or active sites on proteins.
Research suggests that these compounds may exhibit various biological activities including antimicrobial and anticancer properties. Understanding their mechanism requires detailed studies on their interaction with specific biological pathways and targets.
The compound is typically presented as a dihydrochloride salt which enhances its solubility in aqueous solutions. Its melting point and solubility characteristics are essential for determining its suitability in various applications.
Key chemical properties include:
These properties are crucial for researchers when considering formulations or experimental designs involving this compound.
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is primarily used in medicinal chemistry as a building block for synthesizing more complex pharmaceutical agents. Its potential therapeutic applications include roles in treating conditions related to central nervous system disorders and other diseases due to its bioactive nature.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3